molecular formula C6H11N B112407 2-Azabicyclo[2.2.1]heptane CAS No. 279-24-3

2-Azabicyclo[2.2.1]heptane

Cat. No. B112407
CAS RN: 279-24-3
M. Wt: 97.16 g/mol
InChI Key: GYLMCBOAXJVARF-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane is a chemical compound that has been the subject of various studies . It has been used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products of this reaction could be further functionalized to build up a library of bridged aza-bicyclic structures .


Synthesis Analysis

The synthesis of 2-Azabicyclo[2.2.1]heptane has been achieved through various methods. One such method involves a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . This reaction has been shown to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities . In addition, the hydroxyl and amide groups in the products provided handles for further derivatization .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.2.1]heptane has been analyzed in various studies . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) .


Chemical Reactions Analysis

The chemical reactions involving 2-Azabicyclo[2.2.1]heptane have been studied extensively . A chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes . These were obtained in high yields with excellent enantioselectivities .

Scientific Research Applications

Structural Characterization and Synthesis

  • Structural Characterization of 7-Azabicyclo[2.2.1]Heptane : Found in epibatidine, 7-azabicyclo[2.2.1]heptane's structural characterization as its hydrochloride salt has been carried out, highlighting its significance in heterocyclic chemistry (Britvin & Rumyantsev, 2017).
  • Synthesis of Novel Epibatidine Analogues : Synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes as intermediates for creating novel epibatidine analogues demonstrates its utility in medicinal chemistry (Malpass & White, 2004).

Advanced Building Blocks for Drug Discovery

  • Synthesis of 3-Azabicyclo[3.2.0]Heptanes : A new method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, useful for drug discovery, has been developed, showcasing the versatility of these structures (Denisenko et al., 2017).
  • Synthesis and Conversion to 2-Azabicyclo[2.2.1]Heptanes : Demonstrating a facile route to synthesize 6-substituted 2-azabicyclo[2.2.1]heptanes, this research enhances understanding of nitrogen-containing bicyclic systems (Portoghese & Sepp, 1973).

Synthesis of Specific Chemical Analogs

  • Synthesis of 7-Azabicyclo[2.2.1]Heptane-1,4-Dicarboxylic Acid : This research produced a rigid non-chiral analogue of 2-aminoadipic acid, showing the scope of 7-azabicyclo[2.2.1]heptane in synthetic organic chemistry (Kubyshkin, Mikhailiuk & Komarov, 2007).

Therapeutic Potential

  • Thromboxane A2 Antagonists Based on Azabicyclo[2.2.1]Heptane : The synthesis of compounds with a 2-aza- or 7-azabicyclo[2.2.1]heptane framework showed potential as thromboxane A2 antagonists, relevant in cardiovascular research (Perrin et al., 1998).

Safety And Hazards

Safety and hazards associated with 2-Azabicyclo[2.2.1]heptane have been documented . Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

The future directions of research on 2-Azabicyclo[2.2.1]heptane are promising . The compound’s potential for functional diversity, as demonstrated by the synthesis of backbone-constrained γ-amino acid analogues , suggests that it could be a valuable platform for future research and development.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6-3-5(1)4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLMCBOAXJVARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950579
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptane

CAS RN

279-24-3, 279-27-6
Record name 2-Azabicyclo(2.2.1)heptane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.1)heptane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo[2.2.1]heptane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Azabicyclo[2.2.1]heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
431
Citations
CG Francisco, AJ Herrera, E Suárez - The Journal of Organic …, 2003 - ACS Publications
The reaction of phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols with (diacetoxyiodo)benzene or iodosylbenzene and iodine is a mild …
Number of citations: 118 pubs.acs.org
DC Heckert - 1965 - search.proquest.com
THE SYNTHESIS OF 2-AZABICYCLO [2.2.1] Page 1 S AAAAAA AAS AAAAAS ee AeS AAAS AAAAAA This dissertation haS been 65-13,241 microfilmed exactly as received HECKERT, …
Number of citations: 2 search.proquest.com
DE Gaitanopoulos, J Weinstock - Journal of heterocyclic …, 1985 - Wiley Online Library
Diels‐Alder reaction of cyclopentadiene and methyl N‐carbobenzyloxy‐2‐iminoacetate generated in situ from methyl 2‐chloro‐N‐carbobenzyloxyglycinate by triethylamine gave the N‐…
Number of citations: 30 onlinelibrary.wiley.com
VI Tararov, R Kadyrov, Z Kadyrova, N Dubrovina… - Tetrahedron …, 2002 - Elsevier
A facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid via stereoselective synthesis of the corresponding α-amino ester hydrochloride is …
Number of citations: 35 www.sciencedirect.com
IO Maslov, TV Zinevich, OG Kirichenko, MV Trukhan… - Pharmaceuticals, 2022 - mdpi.com
Compounds that contain (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid substituted with bicyclic amino moiety (2-aza-bicyclo[2.2.1]heptane) were designed using molecular …
Number of citations: 6 www.mdpi.com
PG Gassman, DC Heckert - Tetrahedron, 1965 - Elsevier
The only tertiary amine resulting from the cyclization of N-chloro-N-ethylcyclopentylmethylamine under Hofmann-Löffler-Freytag reaction conditions was N-ethyl-2-azabicyclo[2.2.1]-…
Number of citations: 22 www.sciencedirect.com
DA Forsyth, W Zhang, JA Hanley - The Journal of Organic …, 1996 - ACS Publications
Low-temperature 13 C NMR measurements indicate that the endo isomer of 2-methyl-2-azabicyclo[2.2.1]heptane is about 0.3 kcal mol - 1 more stable than the exo isomer. Rate …
Number of citations: 20 pubs.acs.org
HI Al-Rubaye - 2018 - researchgate.net
The first neurotransmitter to be discovered was acetylcholine ACh (1) and this compound is produced by the enzyme choline acetyltransferase which utilizes acetyl-CoA and choline as …
Number of citations: 4 www.researchgate.net
T Połoński, MJ Milewska, A Konitz, M Gdaniec - Tetrahedron: Asymmetry, 1999 - Elsevier
The CD spectra of several bicyclic lactams and thiolactams were measured in different solvents. The concentration dependence of the spectra observed in hydrocarbon solvents was …
Number of citations: 19 www.sciencedirect.com
FI Carroll, P Abraham, S Chemburkar… - Journal of medicinal …, 1992 - ACS Publications
Radioligand binding affinities of four new muscarinic antagonists and six potential muscarinic agonists which possess the 2-alkyl-2-azabicyclo [2.2. 1] heptane ring system have been …
Number of citations: 20 pubs.acs.org

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